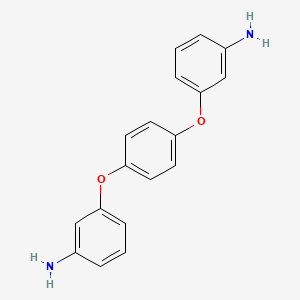

1,4-Bis(3-aminophenoxy)benzene

Übersicht

Beschreibung

1,4-Bis(3-aminophenoxy)benzene is an organic compound with the chemical formula C18H16N2O2. It is a white solid with low solubility in water but can dissolve in some organic solvents. This compound is often used as a synthetic intermediate for certain polymers, such as polyamide, polyimide, and polyamide ether, which have good mechanical properties and thermal stability .

Vorbereitungsmethoden

1,4-Bis(3-aminophenoxy)benzene can be synthesized through the condensation reaction of hydroquinone with m-dinitrobenzene in the presence of a base, such as sodium hydroxide, using an aprotic polar solvent like N-methylformamide. The product of this reaction is 1,4-bis(3-nitrophenoxy)benzene, which is then reduced to obtain this compound. The reduction can be carried out using catalytic reduction or reduction with hydrazine .

Analyse Chemischer Reaktionen

1,4-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

1,4-Bis(3-aminophenoxy)benzene is used in various scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

Biology: It is used in the development of materials for biomedical applications due to its biocompatibility.

Medicine: It is explored for use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of heat-resistant polymers, which are essential in electronics and aerospace industries

Wirkmechanismus

The mechanism of action of 1,4-Bis(3-aminophenoxy)benzene involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymer networks. The aromatic rings and ether linkages in its structure provide rigidity and thermal stability, making it suitable for high-performance applications. The compound’s reactivity with various functional groups allows it to participate in multiple chemical reactions, enhancing its versatility .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(3-aminophenoxy)benzene can be compared with similar compounds such as:

1,3-Bis(3-aminophenoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and properties.

1,3-Bis(4-aminophenoxy)benzene: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.

1,4-Bis(4-aminophenoxy)benzene: This compound has a different substitution pattern, which influences its thermal and mechanical properties .

This compound stands out due to its unique combination of aromatic rings and ether linkages, providing a balance of rigidity, thermal stability, and reactivity, making it highly valuable in various high-performance applications.

Biologische Aktivität

1,4-Bis(3-aminophenoxy)benzene (CAS No. 59326-56-6), also known as p-APB, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine. This compound features two amino groups and two phenoxy moieties, which contribute to its reactivity and interaction with biological systems.

Molecular Structure

This compound has a symmetrical structure with the following characteristics:

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 156 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : It interferes with cell cycle progression.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : It may affect pathways like MAPK and PI3K/Akt, which are critical in cancer progression .

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound in a mouse model of breast cancer. The results showed that treatment with the compound significantly reduced tumor size compared to the control group. Histological analysis revealed increased apoptosis in treated tumors, confirming its potential as an anticancer agent .

Research on Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to enhance cell viability and reduce markers of oxidative stress in neuronal cell cultures exposed to harmful agents .

Applications in Material Science

Beyond its biological activities, this compound is also utilized in developing high-performance materials due to its thermal stability and mechanical properties. It has been incorporated into polymer matrices to enhance flame resistance and thermal stability .

Eigenschaften

IUPAC Name |

3-[4-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552270 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59326-56-6 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.